molecular formula C10H8N4OS B2929209 2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile CAS No. 896334-59-1

2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile

Cat. No. B2929209
CAS RN: 896334-59-1
M. Wt: 232.26
InChI Key: CRDCBGGHJMVJLG-UHFFFAOYSA-N
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Description

2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Pyrido[2,3-b][1,4]oxazin-2-ones, structurally related to your compound, are synthesized using a one-pot annulation process. This method features a Smiles rearrangement and cyclization, highlighting the compound's versatility in organic synthesis (Sungmin Cho et al., 2003).
  • New nitrogen bridge-head triazolopyridines, pyridotriazines, and pyridotriazepines, incorporating a similar molecular structure, have been synthesized, showcasing the compound's potential in creating diverse heterocyclic systems (M. Abdel-Megid et al., 2013).

Antitumor Activity

  • Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains, similar to your compound, have been designed and synthesized. Their antitumor activities were evaluated, indicating potential applications in cancer research (Guo-qiang Hu et al., 2008).

Antimicrobial Activity

  • Compounds structurally related to 2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile, such as chromone-linked 2-pyridones fused with triazole, triazine, and triazepine ring systems, have been synthesized and showed significant antimicrobial activity (T. Ali & M. Ibrahim, 2010).

Drug Delivery

  • Research involving the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, where the functional groups are similar to your compound, has been conducted. This study highlights the potential of such compounds in drug delivery systems (J. Mattsson et al., 2010).

Catalysis and Organic Synthesis

  • The compound has applications in the field of catalysis and organic synthesis. For instance, a copper complex bearing a TEMPO moiety, related to triazine-based ligands, has been used for the aerobic oxidation of primary alcohols, demonstrating the compound's role in catalytic processes (Zhengliang Lu et al., 2008).

properties

IUPAC Name

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c1-7-2-4-14-8(6-7)12-9(13-10(14)15)16-5-3-11/h2,4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDCBGGHJMVJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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